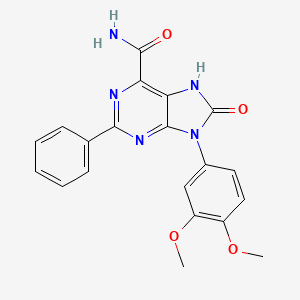![molecular formula C23H23ClN4O4S B2680588 ethyl 4-[3-[(2-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]piperazine-1-carboxylate CAS No. 422273-35-6](/img/no-structure.png)
ethyl 4-[3-[(2-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds with structures similar to the one you provided often belong to a class of organic compounds known as quinazolines . Quinazolines are bicyclic compounds consisting of two fused six-membered rings, one of which is aromatic (benzene) and the other is a diazine (containing two nitrogen atoms). They are used in a variety of applications, including as key components in certain pharmaceuticals .
Molecular Structure Analysis
Quinazolines have a bicyclic structure with a benzene ring fused to a diazine ring . The exact structure of your compound would depend on the positions and nature of the substituents on the quinazoline ring .Chemical Reactions Analysis
Quinazolines can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations . The exact reactions that your compound could undergo would depend on the nature of its substituents .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Properties such as solubility, melting point, boiling point, and reactivity can be predicted based on the nature and position of the substituents on the quinazoline ring .Applications De Recherche Scientifique
Antiviral Activity
Indole derivatives have shown promise as antiviral agents. For instance, 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives demonstrated inhibitory activity against influenza A virus . Additionally, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potent antiviral effects against Coxsackie B4 virus .
Anti-Inflammatory Properties
Certain indole derivatives possess anti-inflammatory activity. For example, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide showed anti-inflammatory and analgesic effects .
Mécanisme D'action
Mode of Action
The mode of action would depend on the specific targets this compound interacts with. Generally, it could bind to its target, leading to activation or inhibition of the target’s function .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Many drugs with these moieties are involved in pathways related to cell signaling, growth, and proliferation .
Pharmacokinetics
The presence of the piperazine moiety could potentially enhance its solubility and absorption .
Result of Action
The molecular and cellular effects would depend on the specific targets and pathways this compound affects. It could potentially alter cellular functions, such as cell growth or signal transduction .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability .
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'ethyl 4-[3-[(2-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]piperazine-1-carboxylate' involves the condensation of 2-chlorobenzaldehyde with thiourea to form 2-chlorobenzylidene thiourea, which is then reacted with ethyl 4-piperazinecarboxylate to form ethyl 4-[3-(2-chlorobenzylideneamino)-4-oxo-2-thioxo-1,3-dihydro-2H-quinazolin-7-yl]piperazine-1-carboxylate. This intermediate is then reacted with ethyl chloroformate to form the final product.", "Starting Materials": [ "2-chlorobenzaldehyde", "thiourea", "ethyl 4-piperazinecarboxylate", "ethyl chloroformate" ], "Reaction": [ "Condensation of 2-chlorobenzaldehyde with thiourea to form 2-chlorobenzylidene thiourea", "Reaction of 2-chlorobenzylidene thiourea with ethyl 4-piperazinecarboxylate to form ethyl 4-[3-(2-chlorobenzylideneamino)-4-oxo-2-thioxo-1,3-dihydro-2H-quinazolin-7-yl]piperazine-1-carboxylate", "Reaction of ethyl 4-[3-(2-chlorobenzylideneamino)-4-oxo-2-thioxo-1,3-dihydro-2H-quinazolin-7-yl]piperazine-1-carboxylate with ethyl chloroformate to form the final product" ] } | |
Numéro CAS |
422273-35-6 |
Formule moléculaire |
C23H23ClN4O4S |
Poids moléculaire |
486.97 |
Nom IUPAC |
ethyl 4-[3-[(2-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C23H23ClN4O4S/c1-2-32-23(31)27-11-9-26(10-12-27)20(29)15-7-8-17-19(13-15)25-22(33)28(21(17)30)14-16-5-3-4-6-18(16)24/h3-8,13H,2,9-12,14H2,1H3,(H,25,33) |
Clé InChI |
LKISTNZRBOMCLH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC=CC=C4Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-(Trifluoromethyl)phenyl]oxane-4-carbonitrile](/img/structure/B2680505.png)


![N-(3-(trifluoromethyl)phenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2680511.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2680513.png)




![3-[4-(Piperidin-1-ylsulfonyl)phenyl]propanoic acid](/img/structure/B2680522.png)

![N-[[2-(Trifluoromethyl)pyrimidin-5-yl]methyl]prop-2-enamide](/img/structure/B2680525.png)
![6-((2-(4-fluorophenyl)-2-oxoethyl)thio)-7-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2680527.png)
![2-(2-Methoxyphenyl)-5-methyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2680528.png)